molecular formula C25H36N6O B11529893 4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide

4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide

Cat. No.: B11529893
M. Wt: 436.6 g/mol
InChI Key: ZYJGLONBENFYDK-UHFFFAOYSA-N
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Description

N’-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-4-TERT-BUTYLBENZOHYDRAZIDE is a complex organic compound that features a pyrimidine ring substituted with piperidine groups and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-4-TERT-BUTYLBENZOHYDRAZIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as diketones and amidines.

    Substitution with Piperidine Groups: The pyrimidine core is then functionalized with piperidine groups through nucleophilic substitution reactions.

    Attachment of the Benzohydrazide Moiety: The final step involves the coupling of the substituted pyrimidine with 4-tert-butylbenzohydrazide under suitable conditions, often using coupling reagents like EDCI or DCC to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-4-TERT-BUTYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.

Scientific Research Applications

N’-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-4-TERT-BUTYLBENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Drug Discovery: It serves as a lead compound in the development of new drugs, particularly for diseases where modulation of its molecular targets is beneficial.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-4-TERT-BUTYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-4-TERT-BUTYLBENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both piperidine and benzohydrazide groups. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C25H36N6O

Molecular Weight

436.6 g/mol

IUPAC Name

4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C25H36N6O/c1-25(2,3)20-12-10-19(11-13-20)23(32)29-28-21-18-22(30-14-6-4-7-15-30)27-24(26-21)31-16-8-5-9-17-31/h10-13,18H,4-9,14-17H2,1-3H3,(H,29,32)(H,26,27,28)

InChI Key

ZYJGLONBENFYDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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